molecular formula C28H40N2O5 B1601492 (R)-Gallopamil CAS No. 38176-10-2

(R)-Gallopamil

Número de catálogo: B1601492
Número CAS: 38176-10-2
Peso molecular: 484.6 g/mol
Clave InChI: XQLWNAFCTODIRK-MUUNZHRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Gallopamil is a useful research compound. Its molecular formula is C28H40N2O5 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Key Pharmacokinetic Parameters:

  • Absorption and Clearance: The apparent oral clearance rates for (R)-gallopamil are comparable to those of (S)-gallopamil. Studies indicate an oral clearance of approximately 15.1 L/min for this compound versus 11.0 L/min for (S)-gallopamil when administered separately. However, when co-administered with higher doses, both enantiomers exhibited reduced clearance rates due to partial saturation of first-pass metabolism .
  • Half-Life: The half-lives of both enantiomers are similar, with this compound having an average half-life of about 6.2 hours.
  • Serum Protein Binding: The binding affinity varies between the two enantiomers; (S)-gallopamil shows a higher free fraction compared to this compound. This stereoselectivity influences the drug's efficacy and safety profile .

Pharmacodynamic Effects:

  • Electrophysiological Effects: While (S)-gallopamil significantly prolongs the PR interval on ECG readings, indicating its influence on cardiac conduction, this compound does not significantly alter the PR interval at therapeutic doses .
  • Efficacy in Hypertension: Clinical studies demonstrate that this compound effectively lowers blood pressure in hypertensive patients through relaxation of vascular smooth muscle and reduction in myocardial oxygen demand .

Case Studies

  • Clinical Trial on Healthy Volunteers:
    A study involving six healthy male volunteers assessed the pharmacokinetics and pharmacodynamics of gallopamil after multiple doses. Results indicated that while both enantiomers were well tolerated, only (S)-gallopamil significantly affected cardiac parameters, emphasizing the differential effects based on stereochemistry .
  • Long-term Efficacy Study:
    In a longer-term study assessing the antihypertensive effects of calcium channel blockers, this compound was found effective in maintaining blood pressure control over extended periods without significant adverse effects.

Data Summary Table

ParameterThis compound(S)-Gallopamil
Oral Clearance15.1 L/min11.0 L/min
Half-Life6.2 hours7.2 hours
Serum Protein BindingLower than (S)Higher than (R)
Effect on PR IntervalNo significant changeSignificant prolongation
Antihypertensive EfficacyEffectiveMore pronounced

Análisis De Reacciones Químicas

Oxidative O-Demethylation Pathways

(R)-Gallopamil undergoes regioselective O-demethylation at aromatic methoxy groups, producing four monophenolic metabolites (Fig. 1). In human liver microsomes:

  • Primary Sites :

    • p-O-Demethylation on the trimethoxyphenyl ring adjacent to the chiral center (metabolite 4 ).

    • p-O-Demethylation on the dimethoxyphenethyl side chain (metabolite 5 ).

  • Minor Sites : m-O-demethylation (metabolites 2 and 3 ) .

Key Findings:

ParameterRat MicrosomesHuman Microsomes
S/R Ratio (Metabolite 4) 1.870.7–0.9 (R preference)
S/R Ratio (Metabolite 5) 1.300.7–0.9 (R preference)
% Total Metabolism 10%Minor pathway

In rats, O-demethylation favors the S-enantiomer (S/R > 1.3), while humans show mild R-enantiomer preference for certain metabolites .

N-Dealkylation Pathways

N-dealkylation is the dominant metabolic pathway (>90% in rats), yielding secondary amines and aldehydes. Key metabolites include:

  • Norgallopamil (major)

  • N-Methyl-N-[hexyl]amine (minor)

  • 3,4-Dimethoxyphenethylamine (trace) .

Stereoselectivity in Rats:

MetaboliteS/R Ratio
Norgallopamil 1.36
N-Methyl-N-[hexyl]amine 1.71

In humans, N-dealkylation exhibits minimal stereoselectivity (S/R = 0.7–0.9) .

Human vs. Rat Liver Microsomes:

PathwayHuman PreferenceRat Preference
O-Demethylation p-position on side chainp-position on main ring
N-Dealkylation R-enantiomerS-enantiomer

Humans predominantly metabolize this compound via N-dealkylation , while rats favor O-demethylation .

Steady-State Parameters (50 mg Pseudoracemic Dose):

ParameterThis compound(S)-Gallopamil
Oral Clearance 4.8 L/min5.5 L/min
Serum Protein Binding 3.5% (fu = 0.035)5.1% (fu = 0.051)
Renal Elimination 0.49% of dose0.71% of dose
Half-Life 6.2 h7.2 h

No significant stereoselectivity in oral clearance or half-life was observed at steady-state .

Biotransformation to Conjugates

This compound’s phenolic metabolites are excreted as glucuronide conjugates in rat bile. Conjugation shows inverse stereoselectivity compared to oxidative metabolism:

MetaboliteS/R Ratio (Biliary Excretion)
Metabolite 2 0.62
Metabolite 5 2.19

This suggests competing pathways for oxidative vs. conjugative metabolism .

Enzyme Interactions

This compound’s metabolism involves CYP3A4 and CYP2C8 , with potential interactions:

  • Inducers : Rifampicin decreases plasma levels.

  • Inhibitors : Ketoconazole increases bioavailability .

Pharmacodynamic Implications

Despite comparable pharmacokinetics to S-gallopamil, this compound shows negligible calcium channel-blocking activity. Even at 100 mg doses, it fails to prolong the PR interval, unlike its S-counterpart (35.7% prolongation at 50 mg pseudoracemic dose) .

Propiedades

Número CAS

38176-10-2

Fórmula molecular

C28H40N2O5

Peso molecular

484.6 g/mol

Nombre IUPAC

(2R)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m1/s1

Clave InChI

XQLWNAFCTODIRK-MUUNZHRXSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

SMILES isomérico

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

SMILES canónico

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.